molecular formula C13H13NOS B6367705 2-(4-Ethylthiophenyl)-3-hydroxypyridine CAS No. 1261972-54-6

2-(4-Ethylthiophenyl)-3-hydroxypyridine

Cat. No.: B6367705
CAS No.: 1261972-54-6
M. Wt: 231.32 g/mol
InChI Key: DQOXSDSEFWOROC-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-ethylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)-3-hydroxypyridine typically involves the coupling of a 4-ethylthiophenyl derivative with a pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the aryl halide and the boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Ethylthiophenyl)-3-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophenyl)-3-hydroxypyridine
  • 2-(4-Phenylthiophenyl)-3-hydroxypyridine
  • 2-(4-Chlorothiophenyl)-3-hydroxypyridine

Uniqueness

2-(4-Ethylthiophenyl)-3-hydroxypyridine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its binding affinity to biological targets .

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-11-7-5-10(6-8-11)13-12(15)4-3-9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOXSDSEFWOROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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